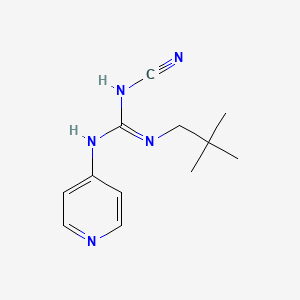
Guanidine, 2-cyano-1-neopentyl-3-(4-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C12H17N5 and a molar mass of 231.3 g/mol It is characterized by its unique structure, which includes a cyano group, a neopentyl group, and a pyridyl group attached to a guanidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine typically involves the reaction of 4-pyridylguanidine with a suitable cyano-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity for industrial applications .
化学反应分析
Types of Reactions
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
科学研究应用
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Cyano-1-neopentyl-3-(4-methylpyridyl)guanidine
- 2-Cyano-1-neopentyl-3-(4-ethylpyridyl)guanidine
- 2-Cyano-1-neopentyl-3-(4-phenylpyridyl)guanidine
Uniqueness
2-Cyano-1-neopentyl-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
60560-39-6 |
|---|---|
分子式 |
C12H17N5 |
分子量 |
231.30 g/mol |
IUPAC 名称 |
1-cyano-2-(2,2-dimethylpropyl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C12H17N5/c1-12(2,3)8-15-11(16-9-13)17-10-4-6-14-7-5-10/h4-7H,8H2,1-3H3,(H2,14,15,16,17) |
InChI 键 |
ROBGTOPHXVNLTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CN=C(NC#N)NC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




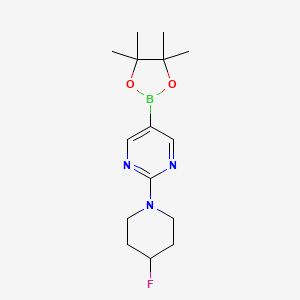
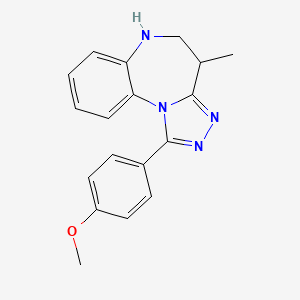
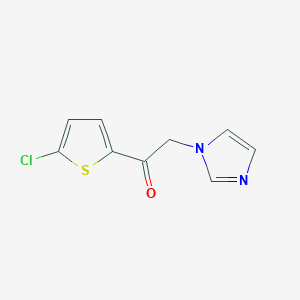

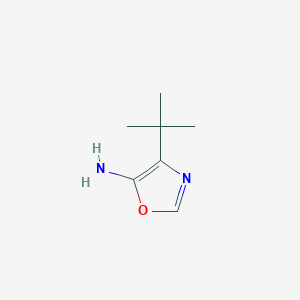
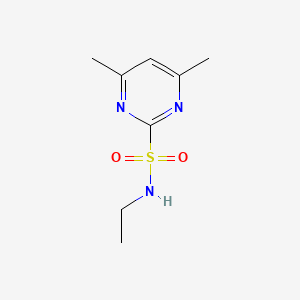

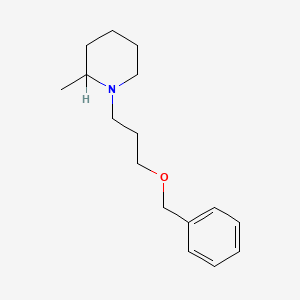


![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
